molecular formula C21H18N4O2 B11026564 3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one

3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one

Cat. No.: B11026564
M. Wt: 358.4 g/mol
InChI Key: PFAPODXTMJDMKU-UHFFFAOYSA-N
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Description

3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one is a complex organic compound featuring a quinazolinone core linked to a tetrahydropyridoindole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives through cyclization reactions. The tetrahydropyridoindole moiety is then introduced via a condensation reaction with an appropriate indole derivative.

Example Synthetic Route:

    Step 1: Synthesis of quinazolinone core from anthranilic acid.

    Step 2: Preparation of the tetrahydropyridoindole intermediate.

    Step 3: Condensation of the intermediate with the quinazolinone core under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone and indole derivatives in various chemical reactions.

Biology

Biologically, 3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with specific enzymes and receptors is of particular interest.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules. Its unique structure can impart desirable properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-methylquinazolin-4(3H)-one, share structural similarities but may differ in biological activity.

    Indole Derivatives: Compounds like 1H-indole-2,3-dione (isatin) have an indole structure and exhibit different reactivity and applications.

Uniqueness

What sets 3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one apart is its combination of the quinazolinone and tetrahydropyridoindole moieties. This unique structure may confer distinct biological activities and reactivity patterns not observed in simpler analogs.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4-one

InChI

InChI=1S/C21H18N4O2/c26-20(12-25-13-22-17-7-3-2-6-15(17)21(25)27)24-10-9-19-16(11-24)14-5-1-4-8-18(14)23-19/h1-8,13,23H,9-12H2

InChI Key

PFAPODXTMJDMKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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